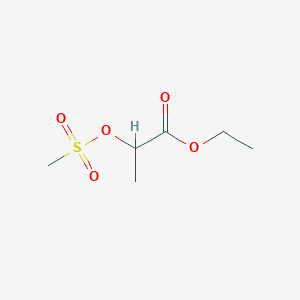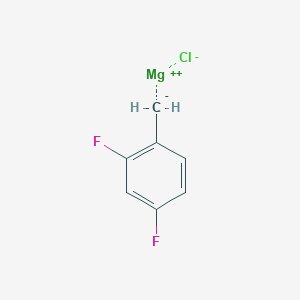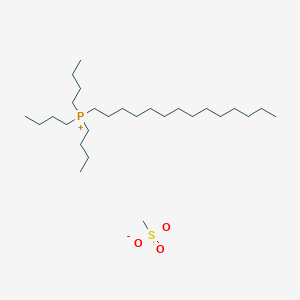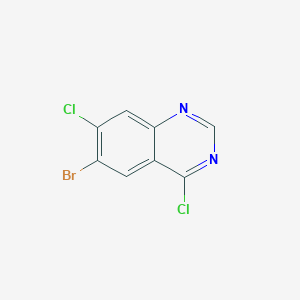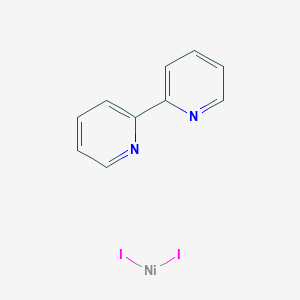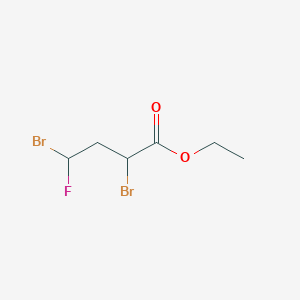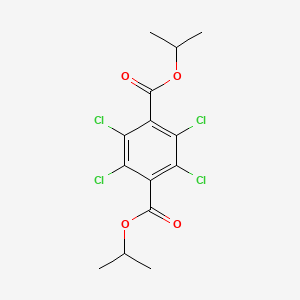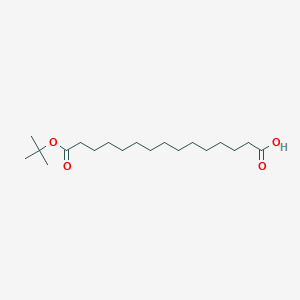
15-(tert-Butoxy)-15-oxopentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(tert-Butoxy)-15-oxopentadecanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tert-butoxy group and a ketone functional group at the 15th carbon of a pentadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(tert-Butoxy)-15-oxopentadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with pentadecanoic acid.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of solid acid catalysts, such as Amberlyst-15, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
15-(tert-Butoxy)-15-oxopentadecanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, depending on the desired substitution.
Major Products
Oxidation: 15-carboxypentadecanoic acid.
Reduction: 15-(tert-Butoxy)-15-hydroxypentadecanoic acid.
Substitution: Various substituted pentadecanoic acids depending on the substituent introduced.
Scientific Research Applications
15-(tert-Butoxy)-15-oxopentadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-(tert-Butoxy)-15-oxopentadecanoic acid involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrophobic interactions, while the ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
16-(tert-Butoxy)-16-oxohexadecanoic acid: Similar structure with an additional carbon in the chain.
15-(tert-Butoxy)-15-oxotetradecanoic acid: Similar structure with one less carbon in the chain.
15-(tert-Butoxy)-15-oxododecanoic acid: Similar structure with three fewer carbons in the chain.
Uniqueness
15-(tert-Butoxy)-15-oxopentadecanoic acid is unique due to its specific chain length and the position of the tert-butoxy and ketone functional groups. These structural features confer distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
15-[(2-methylpropan-2-yl)oxy]-15-oxopentadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-19(2,3)23-18(22)16-14-12-10-8-6-4-5-7-9-11-13-15-17(20)21/h4-16H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHAQLJDYZFGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
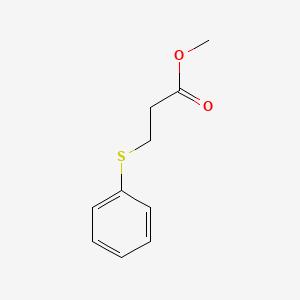
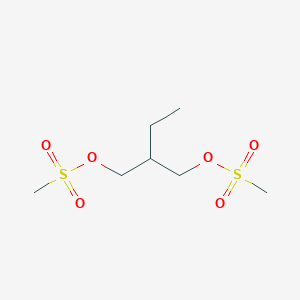
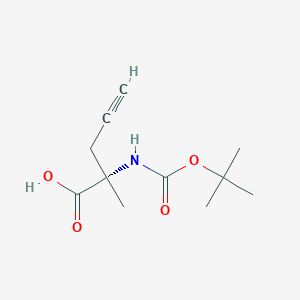
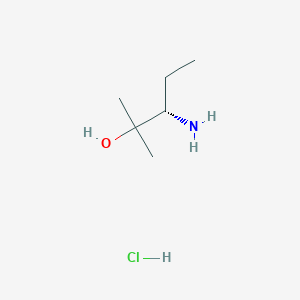
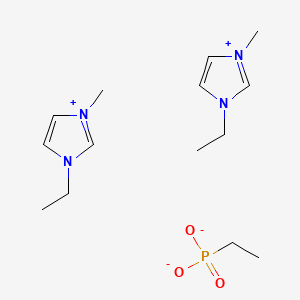
![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)
